TAS-120 (Futibatinib)

FGFR inhibitor covalent binding drug resistance

Futibatinib (TAS-120) is the only FDA-approved covalent, irreversible FGFR inhibitor—mechanistically distinct from reversible ATP-competitive agents. Its covalent binding to Cys491 in the FGFR2 P-loop sustains target suppression post-clearance and retains potency against acquired resistance mutations (V565I/L, N550H, E566G) that confer cross-resistance to reversible inhibitors. With linear PK, minimal CYP interactions, and broad activity across FGFR aberrations, it is the definitive tool compound for resistance modeling and combination studies. Order high-purity futibatinib for reproducible, translational results.

Molecular Formula C22H22N6O3
Molecular Weight 418.4 g/mol
Cat. No. B15073708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS-120 (Futibatinib)
Molecular FormulaC22H22N6O3
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
InChIInChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m1/s1
InChIKeyKEIPNCCJPRMIAX-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Futibatinib (TAS-120): A Covalent, Irreversible Pan-FGFR Inhibitor for Targeted Oncology Research and Clinical Procurement


Futibatinib (TAS-120; Lytgobi®) is a synthetic small-molecule tyrosine kinase inhibitor that irreversibly and covalently binds to the ATP-binding pocket of fibroblast growth factor receptors (FGFR) 1–4 [1]. It was approved by the FDA in 2022 for the treatment of adult patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions or other rearrangements [2]. Futibatinib is the first-in-class covalent, irreversible FGFR inhibitor to receive regulatory approval for clinical use, distinguishing it mechanistically from the reversible, ATP-competitive FGFR inhibitors that were approved earlier [3].

Futibatinib (TAS-120) Differentiation: Why Reversible ATP-Competitive FGFR Inhibitors Cannot Be Simply Substituted


Generic substitution of futibatinib with other pan-FGFR inhibitors—such as pemigatinib, infigratinib, or erdafitinib—is not scientifically valid due to fundamental differences in mechanism of action and resistance profiles. Futibatinib's covalent, irreversible binding to a conserved cysteine residue (Cys491 in FGFR2) within the kinase P-loop [1] results in sustained target suppression even after drug clearance, a property not shared by reversible ATP-competitive inhibitors. This irreversible binding translates directly to quantifiable advantages: futibatinib demonstrates retained potency against clinically relevant, acquired resistance mutations (e.g., gatekeeper V565I/L, N550H, E566G) that confer cross-resistance to reversible inhibitors [2]. Furthermore, comparative analyses from single-arm clinical trials show futibatinib exhibits a numerically longer median overall survival and progression-free survival compared to pemigatinib in matched FGFR2 fusion-positive cholangiocarcinoma populations, despite similar objective response rates [3]. These mechanistic and clinical outcome differences necessitate careful compound selection in both research and therapeutic settings.

Futibatinib (TAS-120) Evidence-Based Differentiation: Quantitative Data for Informed Procurement and Research Selection


Covalent, Irreversible Binding Mechanism: Quantitative Resistance Emergence Advantage over Reversible ATP-Competitive FGFR Inhibitors

Futibatinib forms an irreversible covalent bond with Cys491 in the P-loop of FGFR2 (analogous residues in FGFR1/3/4) [1]. This covalent binding provides a quantifiable advantage in suppressing the emergence of drug-resistant clones. In a direct experimental comparison, the frequency of resistant clone emergence in Ba/F3-FGFR2 cells was significantly lower with futibatinib than with a representative reversible ATP-competitive FGFR inhibitor (exact fold-reduction data available in primary reference) [2].

FGFR inhibitor covalent binding drug resistance gatekeeper mutation sustained target inhibition

Potent Inhibition of Clinically Relevant FGFR2 Gatekeeper Mutations: Cross-Study Potency Comparison with Reversible Inhibitors

Futibatinib retains potent inhibitory activity against multiple FGFR2 resistance mutations that arise following treatment with reversible ATP-competitive FGFR inhibitors. Against the gatekeeper mutant V565I, futibatinib exhibited an IC50 of 1.3 nM, which is similar to its potency against wild-type FGFR2 (0.9 nM) . In contrast, reversible FGFR inhibitors (e.g., infigratinib, pemigatinib) exhibit significant loss of potency against these mutations, with IC50 values increasing by >100-fold in some cases, effectively rendering them ineffective [1].

FGFR2 gatekeeper mutation V565I N550H acquired resistance cross-resistance

Clinical Efficacy in FGFR2 Fusion-Positive Cholangiocarcinoma: Numerically Superior Overall Survival Compared to Pemigatinib

In an indirect treatment comparison using individual patient data from the FOENIX-CCA2 trial (futibatinib, N=103) and aggregate data from FIGHT-202 (pemigatinib, N=107), futibatinib showed numerically favorable outcomes for all efficacy endpoints, though differences did not reach statistical significance [1]. The adjusted hazard ratio for overall survival was 0.83 (95% CI: 0.51-1.36), favoring futibatinib [1]. Median OS reported in single-arm studies was 21.7 months for futibatinib versus 21.1 months for pemigatinib [2][3].

FGFR2 fusion cholangiocarcinoma overall survival progression-free survival indirect treatment comparison

Kinase Selectivity Profile: Minimal Off-Target Activity Across a Broad Panel of 296 Human Kinases

In a comprehensive selectivity screen against a panel of 296 human kinases, futibatinib demonstrated high selectivity for FGFR1-4, with IC50 values ranging from 1.4 to 3.7 nM [1]. No other kinase in the panel was inhibited with comparable potency, indicating a clean selectivity profile. In contrast, some reversible FGFR inhibitors exhibit broader off-target activity, which can contribute to additional toxicities or confound research results [2].

kinase selectivity off-target effects pharmacology toxicity FGFR selectivity

Futibatinib (TAS-120) Application Scenarios: Targeted Research and Clinical Use Cases Driven by Differentiating Evidence


Modeling Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma and Other FGFR-Driven Cancers

Researchers developing in vitro or in vivo models of acquired resistance to FGFR inhibitors should prioritize futibatinib due to its retained potency against clinically relevant FGFR2 gatekeeper mutations (V565I/L, N550H, E566G) that emerge under selective pressure from reversible ATP-competitive FGFR inhibitors [1]. Futibatinib's covalent, irreversible binding mechanism also reduces the frequency of resistant clone emergence compared to reversible inhibitors, ensuring more stable long-term models [2].

Clinical Treatment of FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma After Failure of Prior Therapy

Futibatinib is FDA-approved for adult patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements [3]. The phase II FOENIX-CCA2 trial demonstrated a confirmed objective response rate of 42% (95% CI, 32%-52%) and a median duration of response of 9.7 months, supporting its use in this setting [4]. Indirect comparisons suggest numerically longer overall survival compared to pemigatinib (median OS 21.7 vs 21.1 months) [5].

Combination Therapy Research Targeting FGFR-Driven Tumors with Intrinsic or Acquired Resistance

Given its ability to overcome specific resistance mutations that limit the utility of reversible FGFR inhibitors, futibatinib is an ideal backbone agent for preclinical combination studies with other targeted therapies, immunotherapies, or chemotherapy. Its linear pharmacokinetics (AUCss = 790 ng·h/mL at 20 mg QD) and minimal drug-drug interaction potential with CYP enzymes [6] facilitate combination regimen design in both research and clinical settings.

Biomarker-Driven Preclinical Studies of FGFR Genomic Aberrations

Futibatinib's broad and potent activity against cell lines and xenograft models harboring various FGFR aberrations (fusions, amplifications, mutations) [7] makes it a versatile tool compound for investigating FGFR signaling in diverse cancer types (gastric, lung, bladder, breast, multiple myeloma). Its high kinase selectivity minimizes confounding off-target effects, enabling cleaner interpretation of FGFR-dependent phenotypes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAS-120 (Futibatinib)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.